molecular formula C15H13ClFNO2 B5849608 N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide

N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide

Cat. No. B5849608
M. Wt: 293.72 g/mol
InChI Key: DYVBHFFJZZDPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the movement of salt and water across cell membranes in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been studied extensively as a potential therapeutic agent for cystic fibrosis, as well as other diseases that involve abnormal CFTR function.

Mechanism of Action

N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide inhibits CFTR function by binding to a specific site on the protein known as the regulatory domain. This binding prevents the opening of the CFTR chloride channel, thereby reducing the movement of chloride ions across the cell membrane. This inhibition of CFTR activity has been shown to have therapeutic benefits in various disease models, including cystic fibrosis and COPD.
Biochemical and physiological effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide has been shown to have a number of biochemical and physiological effects in various tissues. In epithelial cells, N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide has been shown to reduce the movement of salt and water across the cell membrane, which can lead to decreased mucus production and improved lung function in cystic fibrosis patients. N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide has also been shown to reduce inflammation and improve bacterial clearance in the lungs of cystic fibrosis patients. In addition, N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide has been shown to reduce the severity of secretory diarrhea in animal models, by reducing the movement of chloride ions across the intestinal epithelium.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in a variety of assays and experiments. N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide is also highly specific for CFTR, meaning that it does not affect other ion channels or transporters in the cell. However, one limitation of N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide and its potential therapeutic applications. One area of interest is the development of more potent and specific CFTR inhibitors, which could have greater therapeutic benefits for cystic fibrosis and other diseases. Another area of interest is the use of N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide in combination with other drugs or therapies, to improve its efficacy and reduce toxicity. Finally, there is ongoing research into the mechanisms of CFTR regulation and dysfunction, which could lead to the development of new therapies for cystic fibrosis and other diseases.

Synthesis Methods

N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One commonly used chemical synthesis method involves reacting 4-chloro-2-methoxy-5-methylbenzoic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to form the final product.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide has been widely used in scientific research to investigate the role of CFTR in various physiological processes and disease states. In particular, N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide has been used to study the regulation of CFTR activity in epithelial cells, which are the primary sites of CFTR expression in the body. N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide has also been used to investigate the effects of CFTR mutations on ion transport in various tissues, as well as the potential therapeutic benefits of CFTR modulation in diseases such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and secretory diarrhea.

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-9-7-13(14(20-2)8-12(9)16)18-15(19)10-3-5-11(17)6-4-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVBHFFJZZDPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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